



Cyp51-IN-17 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyp51-IN-17	
Cat. No.:	B15563333	Get Quote

In-depth Technical Guide: Cyp51-IN-17 Executive Summary

Extensive research has been conducted to identify a chemical entity designated "Cyp51-IN-17." Despite a thorough search of publicly available chemical databases, scientific literature, and patent repositories, no specific molecule with this identifier could be located. The designation "Cyp51-IN-17" does not correspond to a known compound in the public domain at this time. It is possible that this name represents a novel, unpublished inhibitor, an internal corporate identifier, or a misnomer.

This guide will instead provide a comprehensive overview of the target enzyme, Cytochrome P450 14α -demethylase (CYP51), a critical enzyme in sterol biosynthesis and a major target for antifungal and antiparasitic drugs. We will discuss its mechanism of action, the chemical properties of known inhibitors, and the experimental protocols used to evaluate them. This information will serve as a foundational resource for researchers and drug development professionals interested in the discovery and development of novel CYP51 inhibitors.

Introduction to CYP51

Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi, plants, and animals.[1][2] In fungi, it catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol, an essential component of the fungal cell membrane.[3] In humans, the orthologous enzyme is involved in cholesterol biosynthesis. [4] The essential nature of CYP51 in many pathogenic fungi and protozoa has made it a prime target for the development of antimicrobial agents.[5][6]



The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. Azoles, a major class of antifungal drugs, function by binding to the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[5]

Chemical Properties of Known CYP51 Inhibitors

While the specific properties of "**Cyp51-IN-17**" are unknown, we can summarize the general characteristics of known CYP51 inhibitors, particularly those of the azole class.

Table 1: General Physicochemical Properties of Azole-based CYP51 Inhibitors

Property	Typical Range/Characteristic	Significance
Molecular Weight	300 - 700 g/mol	Influences solubility, permeability, and pharmacokinetics.
LogP	2.0 - 6.0	A measure of lipophilicity, critical for membrane permeability and target engagement.
Topological Polar Surface Area (TPSA)	50 - 120 Ų	Affects solubility and permeability.
Hydrogen Bond Donors	0 - 2	Important for target binding and solubility.
Hydrogen Bond Acceptors	3 - 8	Crucial for interactions within the CYP51 active site.
Aromatic Rings	2 - 4	Often involved in π - π stacking and hydrophobic interactions with the target.
Heterocyclic Core	Imidazole or Triazole	The nitrogen atom in the azole ring coordinates with the heme iron of CYP51.



Signaling Pathways and Mechanism of Action

The primary mechanism of action of CYP51 inhibitors is the disruption of the ergosterol biosynthesis pathway.

Caption: Inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.

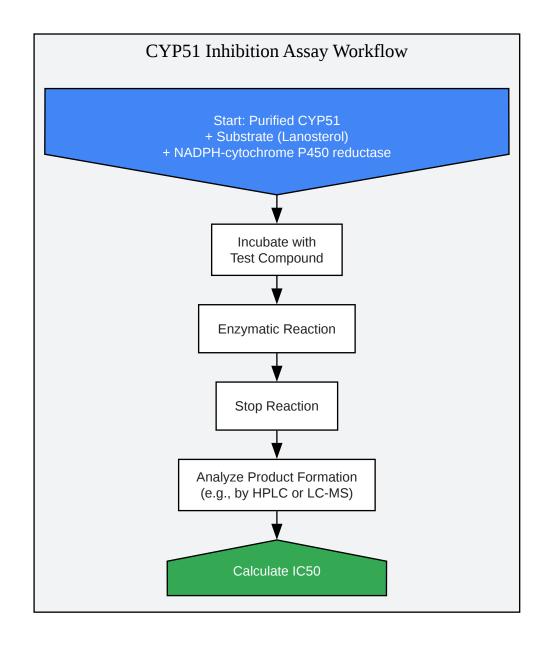
Experimental Protocols for Evaluating CYP51 Inhibitors

The evaluation of novel CYP51 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified CYP51 enzyme.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyp51 cytochrome P450, family 51 [Mus musculus (house mouse)] Gene NCBI [ncbi.nlm.nih.gov]
- 5. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyp51-IN-17 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563333#cyp51-in-17-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com